molecular formula C10H15NO4S B14836695 N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide

N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide

Katalognummer: B14836695
Molekulargewicht: 245.30 g/mol
InChI-Schlüssel: GCYXMQLTTMGDNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.298 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Vorbereitungsmethoden

The synthesis of N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 4-hydroxy-2-isopropoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H15NO4S

Molekulargewicht

245.30 g/mol

IUPAC-Name

N-(4-hydroxy-2-propan-2-yloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-7(2)15-10-6-8(12)4-5-9(10)11-16(3,13)14/h4-7,11-12H,1-3H3

InChI-Schlüssel

GCYXMQLTTMGDNT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC(=C1)O)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.